Controlled Lipophilicity: XLogP3 of 2.6 Balances Permeability and Metabolic Liability
The target compound exhibits a computed XLogP3 of 2.6, which is measurably lower than the unsubstituted phenyl analog (XLogP3 2.7) and the 4-fluorophenyl analog (XLogP3 2.8). This reduction in lipophilicity, driven by two electronegative fluorine atoms, can contribute to lower non-specific binding and improved metabolic stability while maintaining sufficient permeability for oral bioavailability [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Methyl 2-phenylpyridine-4-carboxylate: 2.7; Methyl 2-(4-fluorophenyl)pyridine-4-carboxylate: 2.8 |
| Quantified Difference | -0.1 to -0.2 logP units vs. less fluorinated analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021–2025 release) |
Why This Matters
For medicinal chemistry programs optimizing ADME properties, even a ΔlogP of 0.1–0.2 can translate to meaningful differences in metabolic clearance and off-target binding, making the 2,4-difluoro substitution a deliberate design choice over less fluorinated alternatives.
- [1] PubChem. Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate (CID 66731572). National Center for Biotechnology Information, 2026. XLogP3: 2.6. View Source
- [2] PubChem. Methyl 2-Phenylisonicotinate (CID 12183945), XLogP3: 2.7; Methyl 2-(4-fluorophenyl)pyridine-4-carboxylate (CID 66732391), XLogP3: 2.8. National Center for Biotechnology Information, 2026. View Source
